molecular formula C9H3F4NO B8453534 3-Oxo-3-(2,3,4,5-tetrafluorophenyl)propanenitrile

3-Oxo-3-(2,3,4,5-tetrafluorophenyl)propanenitrile

Cat. No. B8453534
M. Wt: 217.12 g/mol
InChI Key: MGLRHWFCBVCYIN-UHFFFAOYSA-N
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Patent
US04686221

Procedure details

Methyl 2-cyano-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)acrylate (75.1 g) is added to a solution of sodium hydroxyde (110 g) in water (1.1 liter) and the mixture is stirred at room temperature for 26 hours. To the reaction mixture is added ice (1.3 Kg) and conc. HCl. After 1 hour, the precipitate is filtered and washed with dil. HCl to yield 2-(2,3,4,5-tetrafluorobenzoyl)acetonitrile (52.7 g) as a light cream colored powder, m.p. 60°-61° C.
Name
Methyl 2-cyano-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)acrylate
Quantity
75.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.1 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1.3 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[C:8]([OH:19])[C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[C:11]([F:17])[C:10]=1[F:18])C(OC)=O)#[N:2].[Na].Cl>O>[F:18][C:10]1[C:11]([F:17])=[C:12]([F:16])[C:13]([F:15])=[CH:14][C:9]=1[C:8]([CH2:3][C:1]#[N:2])=[O:19] |^1:19|

Inputs

Step One
Name
Methyl 2-cyano-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)acrylate
Quantity
75.1 g
Type
reactant
Smiles
C(#N)C(C(=O)OC)=C(C1=C(C(=C(C(=C1)F)F)F)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
1.1 L
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
1.3 kg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 26 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
WASH
Type
WASH
Details
washed with dil. HCl

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
product
Smiles
FC1=C(C(=O)CC#N)C=C(C(=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 52.7 g
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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